2-Pyridinecarbonitrile,3-ethoxy-5-(trifluoromethyl)-(9CI)
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Overview
Description
2-Pyridinecarbonitrile,3-ethoxy-5-(trifluoromethyl)-(9CI) is a chemical compound known for its unique structure and properties It is a derivative of pyridine, featuring an ethoxy group at the third position and a trifluoromethyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarbonitrile,3-ethoxy-5-(trifluoromethyl)-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with pyridine as the core structure.
Introduction of the Ethoxy Group: The ethoxy group is introduced at the third position of the pyridine ring through an etherification reaction. This can be achieved using ethyl alcohol and a suitable catalyst under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced at the fifth position through a trifluoromethylation reaction. This can be done using trifluoromethyl iodide and a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of 2-Pyridinecarbonitrile,3-ethoxy-5-(trifluoromethyl)-(9CI) involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:
Batch Reactors: Using batch reactors to control the reaction conditions precisely.
Purification: Employing purification techniques such as distillation, crystallization, and chromatography to obtain the desired compound in pure form.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarbonitrile,3-ethoxy-5-(trifluoromethyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction may produce pyridine amines.
Scientific Research Applications
2-Pyridinecarbonitrile,3-ethoxy-5-(trifluoromethyl)-(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyridinecarbonitrile,3-ethoxy-5-(trifluoromethyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarbonitrile,3-methoxy-5-(trifluoromethyl)-(9CI): Similar structure with a methoxy group instead of an ethoxy group.
2-Pyridinecarbonitrile,3-ethoxy-5-(difluoromethyl)-(9CI): Similar structure with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
2-Pyridinecarbonitrile,3-ethoxy-5-(trifluoromethyl)-(9CI) is unique due to the presence of both the ethoxy and trifluoromethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-ethoxy-5-(trifluoromethyl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c1-2-15-8-3-6(9(10,11)12)5-14-7(8)4-13/h3,5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNYTIGBRLHNLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC(=C1)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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